1-(3-(5-Bromo-2-methylphenoxy)propyl)-4-methylpiperazine

CNS drug design lipophilicity brain penetration

CNS drug discovery programs often fail because generic aryloxypropyl-piperazines exhibit unpredictable brain penetration due to uncontrolled lipophilicity and ionization. This compound solves that problem with precisely characterized physicochemical parameters: • Predicted logD₇.₄ 2.65 (vs. 1.85 for 4-bromo analog) and PSA 16 Ų - optimal for passive BBB permeation. • Zero H-bond donors and full Lipinski compliance eliminate confounding variables in Caco-2, P-gp, and BBB-PAMPA assays. • 5-Bromo-2-methyl substitution geometry provides a quantifiable reference scaffold for D₂/D₃ selectivity and in vivo atypical antipsychotic profiling, enabling reproducible SPR campaigns and lead optimization.

Molecular Formula C15H23BrN2O
Molecular Weight 327.26 g/mol
CAS No. 1704065-42-8
Cat. No. B1529005
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-(5-Bromo-2-methylphenoxy)propyl)-4-methylpiperazine
CAS1704065-42-8
Molecular FormulaC15H23BrN2O
Molecular Weight327.26 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1)Br)OCCCN2CCN(CC2)C
InChIInChI=1S/C15H23BrN2O/c1-13-4-5-14(16)12-15(13)19-11-3-6-18-9-7-17(2)8-10-18/h4-5,12H,3,6-11H2,1-2H3
InChIKeyMREVULVJJRFCLN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(3-(5-Bromo-2-methylphenoxy)propyl)-4-methylpiperazine: Physicochemical Baseline


1-(3-(5-Bromo-2-methylphenoxy)propyl)-4-methylpiperazine (CAS 1704065‑42‑8, molecular formula C₁₅H₂₃BrN₂O, average mass 327.27 g·mol⁻¹) is a synthetic aryloxypropyl‑piperazine derivative bearing a 5‑bromo‑2‑methylphenoxy tail and a 4‑methylpiperazine head . The compound is listed as a research intermediate and has been evaluated as part of a series of aryloxypropyl piperazine derivatives for atypical antipsychotic potential [1]. Predicted physicochemical properties—including an ACD/LogP of 2.99, an ACD/LogD (pH 7.4) of 2.65, a polar surface area (PSA) of 16 Ų, zero hydrogen‑bond donors, and full Lipinski compliance—place it in a favorable space for CNS‑drug‑like character .

CNS drug-like profile – Predicted logD/PSA/HBD values fall within empirically favorable ranges for brain penetration screening.
SAR expansion probe – Aryloxypropyl piperazine scaffold with a differentiated bromo-methyl decoration supports structure-activity relationship studies.
Computational workflows – Compatible with in silico CNS property prediction and Lipinski compliance analysis.

Why 1-(3-(5-Bromo-2-methylphenoxy)propyl)-4-methylpiperazine Cannot Be Replaced in CNS Research


Aryloxypropyl‑piperazines with even trivial isosteric changes (e.g., bromine position, additional methyl substituent) display non‑linear changes in lipophilicity, ionization, and brain‑penetration parameters . The 2‑methyl substituent on the phenoxy ring electronically and sterically alters the pKₐ of the proximal piperazine nitrogen, while the bromine at C‑5 (versus C‑4) modifies molecular shape and dipole moment . These variations translate into measurable differences in predicted log D₇.₄ (2.65 vs. <2.0 for the 4‑bromo analog) and brain‑capillary permeability parameters, making generic “aryloxypropyl‑piperazine” sourcing unreliable when CNS‑property optimization is the goal [1].

!
Bromine regioisomers (e.g., 4-Br) may shift logD₇.₄ and alter predicted brain penetration ranking – direct substitution without validation is not advised.
!
Piperazine N-alkyl variants (methyl vs. ethyl) modify PSA and CNS-permeability filter thresholds; PSA differences can change go/no-go decisions in screening cascades.
!
Analogs with protic substituents introduce HBD(s), potentially increasing P-gp recognition risk – zero-HBD profile may not transfer to related structures.

1-(3-(5-Bromo-2-methylphenoxy)propyl)-4-methylpiperazine vs. Key Analogs


Enhanced Lipophilicity Over 4-Bromo Analog

The 5‑bromo‑2‑methyl substitution pattern drives a substantially higher log D at pH 7.4 compared with the 4‑bromo analog lacking the ortho‑methyl group. The ACD/LogD (pH 7.4) for the target compound is 2.65, whereas the 4‑bromo analog records only 1.85 [REFS‑1]. This 0.80 log‑unit increase corresponds to a 6.3‑fold higher distribution coefficient, indicating greater partitioning into lipophilic compartments and a stronger predicted tendency for passive blood‑brain barrier penetration [REFS‑1].

LogD₇.₄ vs 4-Br
Data to verify
Target 2.65 vs
4-Br analog 1.85
→ 6.3× higher
Supports lipophilicity-driven CNS penetration screening context.
ACD/Labs predicted values; experimental logD confirmation recommended.
CNS drug design lipophilicity brain penetration

Lower PSA vs. 4-Ethyl Analog

The 4‑methylpiperazine head of the target compound yields a predicted topological polar surface area (TPSA) of 16 Ų, while the 4‑ethylpiperazine analog (1-(3-(5-bromo-2-methylphenoxy)propyl)-4-ethylpiperazine) has a calculated TPSA of 20 Ų [REFS‑1]. The 4 Ų difference, though modest, is relevant because TPSA values below 20 Ų are rare among CNS‑active drugs and are associated with high passive BBB permeability [REFS‑1]. The target compound’s PSA falls in the 0–20 Ų range that has been correlated with log BB > 0.3 in multiple CNS datasets [REFS‑1].

PSA vs 4-Et analog
Data to verify
TPSA 16 Ų vs
4-Et analog ~20 Ų
Δ = –4 Ų
PSA ≤20 Ų supports brain penetration filter application in CNS screening.
Calculated TPSA; experimental validation of passive permeability advised.
CNS permeability polar surface area logBB

Zero Hydrogen-Bond Donors vs. Common Alternatives

The target compound has zero hydrogen‑bond donors (HBD = 0), whereas many structurally related CNS‑piperazines (e.g., those bearing an NH or OH on the aryl ring) possess 1‑2 HBDs [REFS‑1]. In a 2012 aryloxypropyl‑piperazine antipsychotic series, all active compounds also maintained HBD = 0, which was computationally linked to favorable CNS‑MPO scores and reduced P‑glycoprotein recognition [REFS‑2].

HBD = 0 vs typical
Class-level
Target HBD = 0
vs typical CNS leads 1–2 HBD
→ lower predicted P-gp efflux risk
Zero HBD may reduce efflux liability in CNS-MPO and permeability models.
Class-level inference from 2012 aryloxypiperazine series analysis.
hydrogen-bond donors CNS drug-likeness ADMET

Validated in Atypical Antipsychotic Lead Series

In the 2012 Bali et al. series, aryloxypropyl‑piperazine compounds with the 4‑methylpiperazine head group demonstrated good efficacy in apomorphine‑induced mesh climbing (antipsychotic) and stereotypy (atypical profile) assays in mice, with no catalepsy observed for the lead compounds at doses up to 20 mg/kg [REFS‑1]. Although the specific IC₅₀ of the 5‑bromo‑2‑methyl derivative was not reported, the series SAR indicates that the 4‑methyl‑N‑alkyl substitution is critical for balancing D₂/D₃ occupancy and avoiding extrapyramidal side‑effect liability [REFS‑1].

In vivo model
Class-level
Apomorphine-climbing assay; no catalepsy at ≤20 mg/kg in lead series
Supports antipsychotic-model endpoint context; class-level SAR attribution.
Individual compound IC₅₀ not reported; 4-methylpiperazine scaffold class inference.
atypical antipsychotic in vivo assay apomorphine-induced climbing

1-(3-(5-Bromo-2-methylphenoxy)propyl)-4-methylpiperazine: Application Scenarios


CNS Lead Optimization with High Lipophilicity and Low PSA

When tuning log D₇.₄ to the 2–3 window while keeping PSA below 20 Ų, the target compound’s predicted log D₇.₄ of 2.65 and PSA of 16 Ų provide a quantifiable advantage over the 4‑bromo analog (log D 1.85) and the 4‑ethyl analog (PSA ~20 Ų) . This makes it a preferred starting point for CNS‑penetrant probe design.

Atypical Antipsychotic Screening with Bromo-Aryl Differentiation

The 5‑bromo‑2‑methyl substitution pattern has been evaluated in an in vivo atypical antipsychotic series where 4‑methyl‑piperazine leads demonstrated efficacy without catalepsy [1]. Researchers expanding this series can use the target compound as a reference point to probe the specific contribution of the ortho‑methyl/bromo geometry to D₂/D₃ selectivity and in vivo behavior.

SPR Studies on Halogen Position and Methyl Effects

The simultaneous presence of a 5‑bromo and a 2‑methyl group on the phenoxy ring creates a distinct electronic and steric environment that shifts log D, pKₐ, and dipole moment relative to 4‑bromo or 3‑chloro analogs . Procurement of the exact CAS‑grade compound ensures reproducible physicochemical measurements in systematic SPR campaigns.

ADMET Profiling with Zero-HBD and CNS-MPO Compliance

With HBD = 0 and full Lipinski compliance , the compound serves as a high‑purity, low‑HBD control for Caco‑2, P‑gp, and BBB‑PAMPA assays where protic impurities or additional H‑bond donors could confound permeability readouts.

Application
Selection Property
Validation Focus
CNS lead optimization research
Predicted logD/PSA profile within CNS-favorable ranges
CNS permeability assay context (PAMPA, in silico BBB models)
Atypical antipsychotic model SAR expansion
Bromo-methyl substitution scaffold with reported in vivo endpoint activity
Apomorphine-climbing model endpoint monitoring
Structure-property relationship (SPR) analysis
Distinct halogen/methyl electronic and steric effects on logD, pKa
In silico property prediction validation and dipole moment comparison
ADME/T assay control compound
Zero HBD, Lipinski compliant, low-HBD control for permeability assays
P-gp, Caco-2, BBB-PAMPA assay context with minimal protic interference
Quote Request

Request a Quote for 1-(3-(5-Bromo-2-methylphenoxy)propyl)-4-methylpiperazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.